molecular formula C18H28Cl2N2O B13829453 Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride CAS No. 32808-60-9

Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride

Cat. No.: B13829453
CAS No.: 32808-60-9
M. Wt: 359.3 g/mol
InChI Key: OPAGARHIWGSHSJ-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride is a chemical compound with a complex structure. It belongs to the piperazine family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperazine ring substituted with various functional groups, including a chlorophenyl group and a butyl group.

Preparation Methods

The synthesis of Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride involves multiple steps. One common method includes the reaction of piperazine with 3-chloro-4-(1-methylethyl)benzoyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-methylpiperazine to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to break down into simpler compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives such as:

    Piperazine, 1-(4-chlorophenyl)-4-methyl-: Known for its use in medicinal chemistry.

    Piperazine, 1-(4-(2-chlorophenyl)-1-oxobutyl)-4-methyl-: Studied for its potential therapeutic effects.

    Piperazine, 1-(4-(3-chlorophenyl)-1-oxobutyl)-4-methyl-: Used in various industrial applications.

Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

32808-60-9

Molecular Formula

C18H28Cl2N2O

Molecular Weight

359.3 g/mol

IUPAC Name

4-(3-chloro-4-propan-2-ylphenyl)-1-(4-methylpiperazin-1-yl)butan-1-one;hydrochloride

InChI

InChI=1S/C18H27ClN2O.ClH/c1-14(2)16-8-7-15(13-17(16)19)5-4-6-18(22)21-11-9-20(3)10-12-21;/h7-8,13-14H,4-6,9-12H2,1-3H3;1H

InChI Key

OPAGARHIWGSHSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)CCCC(=O)N2CCN(CC2)C)Cl.Cl

Origin of Product

United States

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